molecular formula C24H16FNO4 B3411166 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 902623-54-5

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B3411166
CAS No.: 902623-54-5
M. Wt: 401.4 g/mol
InChI Key: RYUIVSCQRGELBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with a ketone group at position 4. Key structural features include:

  • 1-Benzyl substitution: Enhances lipophilicity and may influence binding interactions in biological targets due to aromatic π-stacking or steric effects.
  • Benzodioxole derivatives are often associated with metabolic stability and bioavailability .
  • 6-Fluoro substituent: Fluorine at position 6 likely improves metabolic resistance by blocking oxidation sites and modulates electronic effects (e.g., increased electronegativity) on the quinoline ring .

The dihydroquinolin-4-one scaffold is prevalent in medicinal chemistry, particularly in antimicrobial and kinase-inhibitory agents. The combination of substituents in this compound suggests a design optimized for target engagement and pharmacokinetic properties.

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO4/c25-17-7-8-20-18(11-17)24(28)19(13-26(20)12-15-4-2-1-3-5-15)23(27)16-6-9-21-22(10-16)30-14-29-21/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUIVSCQRGELBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=C(C3=O)C=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Quinolinone Core Formation: The quinolinone core is formed through a cyclization reaction involving aniline derivatives and appropriate reagents.

    Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reactions: The benzodioxole ring and the quinolinone core are coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of amino or thiol-substituted quinolinone derivatives.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1,4-dihydroquinolin-4-one core but differ in substituents, enabling comparative analysis:

Compound 1-Position 3-Position 6-Position Key Features
Target Compound Benzyl 2H-1,3-Benzodioxole-5-carbonyl Fluoro High lipophilicity (benzyl); electron-withdrawing carbonyl linker; fluorine enhances metabolic stability.
3-(2H-1,3-Benzodioxole-5-Carbonyl)-1-Benzyl-6-Ethoxy-1,4-Dihydroquinolin-4-One Benzyl 2H-1,3-Benzodioxole-5-carbonyl Ethoxy Ethoxy (vs. fluoro) increases steric bulk and lipophilicity but reduces electronegativity, potentially altering target affinity and solubility.
3-((6-Methoxy)Naphthalene-2-Carbonyl)-1-Pentyl-1,4-Dihydroquinolin-4-One (Compound 97) Pentyl Naphthalene-methoxy-carbonyl Bulky naphthalene group may enhance π-π stacking but reduce solubility; pentyl chain increases hydrophobicity vs. benzyl.
2-(2H-1,3-Benzodioxol-5-yl)-1-Methyl-1,4-Dihydroquinolin-4-One Methyl 2H-1,3-Benzodioxol-5-yl (direct) Direct benzodioxole attachment (vs. carbonyl linker) reduces hydrogen-bonding potential; methyl group decreases steric hindrance.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity :

    • Benzyl (target) and pentyl (Compound 97) substituents increase logP compared to methyl . Ethoxy (analogue ) further elevates lipophilicity relative to fluoro.
    • Impact : Higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
  • Ethoxy (electron-donating) may diminish this effect . The carbonyl linker in the target compound (vs. direct benzodioxole attachment in ) introduces a hydrogen-bond acceptor, critical for target binding.
  • Metabolic Stability :

    • Fluorine at position 6 (target) blocks common metabolic sites (e.g., CYP450 oxidation), whereas ethoxy (analogue ) may undergo O-dealkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.